Stereochemical Identity: (R) vs. (S) Enantiomer – Absolute Configuration Definition
The target compound bears unambiguous (R) absolute configuration at the β-carbon (CAS 1391510-80-7, MDL MFCD12759175), distinguishing it from the (S)-enantiomer (CAS 1213043-57-2) . While no published head-to-head biological activity comparison exists for these specific 2,5-dimethylphenyl enantiomers, class-level evidence from β-amino acid literature demonstrates that R vs. S configuration at the β-carbon dictates backbone dihedral angles in derived β-peptides, directly controlling secondary structure propensity and target binding [1]. For β-amino acid-based DPP-4 inhibitors, (R)-stereochemistry at the 8-position of triazolopiperazine was shown to be strongly preferred over (S) for inhibitory activity, establishing the principle that β-carbon stereochemistry is a go/no-go determinant in medicinal chemistry programs [2].
| Evidence Dimension | Absolute configuration at β-carbon |
|---|---|
| Target Compound Data | (R) configuration, CAS 1391510-80-7, MDL MFCD12759175, [α]D not publicly reported |
| Comparator Or Baseline | (S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid (free base), CAS 1213043-57-2, MW 193.24 |
| Quantified Difference | Enantiomeric pair; no quantitative biological differentiation data publicly available for this specific substitution pattern. Class-level precedent: for β-amino acid DPP-4 inhibitors, (R) configuration at the stereogenic center provides superior enzyme inhibition compared to (S) [2]. |
| Conditions | Class-level inference from β-amino acid SAR studies |
Why This Matters
Procurement of the incorrect enantiomer yields a functionally distinct building block that cannot substitute for the (R)-configured compound in any stereochemically defined synthetic sequence, making CAS-number verification an essential procurement control.
- [1] Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. J. Med. Chem. 2014, 57, 9718–9739. β-Amino acids modulate conformation, dynamics, and proteolytic susceptibility of native peptides. View Source
- [2] Discovery of Potent and Selective Dipeptidyl Peptidase IV Inhibitors Derived from β-Amino Amides Bearing a Triazolopiperazine Heterocycle. X-ray crystal structure determination of compounds 34b and 46b in complex with DPP-4 enzyme revealed that (R)-stereochemistry at the 8-position of triazolopiperazine is strongly preferred over (S) for DPP-4 inhibition. Accessed via PubMed 2026-04-30. View Source
